8-Methyl-1,7-phenanthroline
Description
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Structure
3D Structure
Properties
CAS No. |
61351-93-7 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
8-methyl-1,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-4-6-11-12(15-9)7-5-10-3-2-8-14-13(10)11/h2-8H,1H3 |
InChI Key |
JZENKAZHWWTAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Contextualizing Phenanthroline Chemistry: Importance of Nitrogen Heterocycles in Contemporary Research
Nitrogen-containing heterocycles are a cornerstone of modern chemical research, valued for their diverse structures and functionalities. These compounds are integral components of many natural products and are fundamental building blocks in medicinal chemistry and materials science. chim.it The phenanthroline family, a class of nitrogen heterocycles, is particularly notable. chim.it
Phenanthrolines are characterized by their rigid, planar, tricyclic structure containing two nitrogen atoms. The most well-known isomer, 1,10-phenanthroline (B135089), is celebrated for its ability to act as a bidentate chelating agent, forming stable complexes with a wide variety of metal ions. wikipedia.org This property has led to widespread applications, including as indicators in analytical chemistry, as ligands in catalysis, and in the development of luminescent materials. chim.itwikipedia.org Derivatives of phenanthroline are also investigated for their potential in creating functional materials for organic light-emitting diodes (OLEDs) and as scaffolds for new therapeutic agents. oup.comgoogle.com
Unique Structural Motifs and Isomeric Considerations of 8 Methyl 1,7 Phenanthroline
The chemical behavior of phenanthroline derivatives is heavily influenced by the isomeric position of their nitrogen atoms. While the 1,10-isomer is most common, other isomers like 1,7-phenanthroline (B34526) possess unique characteristics. In 1,7-phenanthroline, the nitrogen atoms are located at positions 1 and 7 of the fused ring system. This arrangement prevents the classic pincer-like chelation seen with 1,10-phenanthroline (B135089), leading to different coordination chemistry, where it may act as a monodentate or a bridging ligand. unifr.ch
The compound 8-Methyl-1,7-phenanthroline is further distinguished by a methyl group at the 8-position. This substitution introduces steric hindrance near the nitrogen atom at position 7 and also imparts an electron-donating effect, which can modify the compound's reactivity and interaction with other molecules. The planarity of the 1,7-phenanthroline core is a key feature, as it facilitates π-π stacking interactions, a crucial aspect for applications in organic electronics.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 61351-93-7 | chemsrc.com |
| Molecular Formula | C₁₃H₁₀N₂ | nih.gov |
| Molecular Weight | 194.23 g/mol | nih.gov |
Table 2: Comparison of Phenanthroline Isomers
| Isomer | Nitrogen Positions | General Chelating Behavior |
|---|---|---|
| 1,10-Phenanthroline | 1 and 10 | Strong bidentate chelating agent, forms stable 5-membered ring with metal ions. gfschemicals.com |
| 1,7-Phenanthroline | 1 and 7 | Does not form a stable chelate ring due to nitrogen positions; often acts as a monodentate or bridging ligand. unifr.chnih.gov |
| 4,7-Phenanthroline | 4 and 7 | Bidentate chelating agent. |
Historical and Current Trajectories in 8 Methyl 1,7 Phenanthroline Research
Established Reaction Pathways for this compound Synthesis (e.g., Skraup-Type Reactions, Cyclocondensation)
Traditional methods for synthesizing the 1,7-phenanthroline scaffold often rely on classical reactions such as the Skraup and Doebner-von Miller reactions.
Skraup-Type Reactions:
The Skraup reaction, a cornerstone in quinoline (B57606) synthesis, has been adapted for the preparation of phenanthrolines. tpcj.org The synthesis of this compound can be achieved through the reaction of 5-aminoquinaldine with glycerol in the presence of concentrated sulfuric acid. However, this method is often plagued by harsh reaction conditions, including high temperatures (around 200°C), and can result in low yields, approximately 25%. The use of corrosive acids and the high temperatures have prompted the development of more modern approaches, such as microwave-assisted Skraup reactions, which can significantly reduce reaction times. researchgate.net
The general mechanism of the Skraup reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, and subsequent cyclization and oxidation to form the quinoline or phenanthroline ring system. iipseries.org
Cyclocondensation Reactions:
Three-component condensation reactions represent another versatile approach to synthesizing derivatives of 1,7-phenanthroline. For instance, previously unknown 7-aryl(hetaryl)-3-methyl-7,10,11,12-tetrahydro-9H-benzo[b] google.comphenanthrolin-8-ones and their 10,10-dimethyl-substituted analogs have been synthesized. This was achieved through the condensation of 2-methylquinolin-5-amine (B1581496) with various aromatic aldehydes and cyclic β-diketones like cyclohexane-1,3-dione and dimedone in butanol. researchgate.net Similarly, the condensation of quinolin-5-amine with 5-arylfuran-2-carbaldehydes and cyclic β-diketones has yielded 10,10-dimethyl-7-(5-arylfuran-2-yl)-9,10,11,12-tetrahydrobenzo[b] google.comphenanthrolin-8(7H)-ones. researchgate.net
These multi-component reactions offer a direct route to complex phenanthroline derivatives by forming multiple bonds in a single step. The reaction between an aromatic amine, an aldehyde, and a β-dicarbonyl compound is a common strategy. researchgate.netresearchgate.net
Interactive Data Table: Comparison of Established Synthetic Methods
| Reaction Type | Starting Materials | Key Reagents/Conditions | Yield | Limitations |
| Skraup Reaction | 5-Amino-2-methylquinoline, Glycerol | Concentrated H₂SO₄, 200°C | ~25% | Harsh conditions, low yield |
| Three-Component Condensation | 2-Methylquinolin-5-amine, Aromatic aldehydes, Cyclic β-diketones | Butanol | Not specified | Product is a tetrahydrobenzo derivative researchgate.net |
| Three-Component Condensation | Quinolin-5-amine, 5-Arylfuran-2-carbaldehydes, Cyclic β-diketones | Not specified | Not specified | Product is a tetrahydrobenzo derivative researchgate.net |
Novel Synthetic Approaches and Route Optimization for this compound Derivatives
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of phenanthroline derivatives.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A modified Skraup reaction using microwave irradiation has been developed for the synthesis of quinolines and phenanthrolines from anilines and glycerol in neat water, offering a greener alternative to traditional methods. researchgate.net
Multi-component Reactions:
Novel multi-component reactions continue to be explored. For instance, a four-component cyclocondensation of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium (B1175870) acetate (B1210297) has been used to synthesize substituted 1,10-phenanthrolines. tandfonline.com While this example focuses on a different isomer, the principle can be applied to the synthesis of other phenanthroline derivatives.
Catalyst and Solvent-Free Conditions:
Efforts to develop more sustainable synthetic routes have led to catalyst- and solvent-free approaches. One such method involves a four-component reaction to produce 1,10-phenanthroline derivatives, demonstrating the potential for greener synthesis. tandfonline.com
Simultaneous Synthesis:
An interesting synthetic route involves the cyclization of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in a strongly acidic medium (PPA) without a solvent. This method allows for the simultaneous synthesis of new 2,10-dialkyl(aryl)-4,8-bis(trifluoromethyl)-1,7-phenanthrolines and 2-alkyl(aryl/heteroaryl)-4-trifluoromethyl-7-aminoquinolines. scielo.br
Interactive Data Table: Novel Synthetic Approaches
| Approach | Key Features | Starting Materials Example | Products | Reference |
| Microwave-Assisted Skraup | Green chemistry, reduced reaction time | Anilines, Glycerol | Quinolines/Phenanthrolines | researchgate.net |
| Four-Component Cyclocondensation | High efficiency | 8-Hydroxyquinoline, p-Nitrobenzaldehyde, Acetoacetanilide, Ammonium acetate | Substituted 1,10-phenanthrolines | tandfonline.com |
| Simultaneous Synthesis | Dual product formation | N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines | Trifluoromethyl-containing 1,7-phenanthrolines and quinolines | scielo.br |
Functionalization and Structural Modification of the this compound Scaffold
The functionalization of the phenanthroline core is crucial for tuning its chemical and physical properties for specific applications.
Direct C-H Functionalization:
Direct C-H functionalization offers an atom-economical approach to modify the phenanthroline scaffold. A metal- and light-free Minisci-type reaction has been developed for the dicarbamoylation of phenanthrolines, allowing for the direct installation of primary, secondary, and tertiary amides. acs.org
Substitution Reactions:
The phenanthroline ring can undergo various substitution reactions. For example, it can be oxidized to form N-oxides or undergo substitution with halides and other electrophiles to create a range of substituted derivatives.
Condensation Reactions:
The methyl group on the phenanthroline ring can be a site for further functionalization. For instance, the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones leads to the formation of new 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b] google.comresearchgate.netphenanthrolin-11-ones. researchgate.net
Cross-Coupling Reactions:
Transition metal-catalyzed cross-coupling reactions are a powerful tool for functionalizing the phenanthroline scaffold, although the chelating nature of phenanthroline itself can sometimes inhibit the catalyst. researchgate.net
Interactive Data Table: Functionalization Strategies
| Method | Reagents/Conditions | Functional Group Introduced | Reference |
| Direct C-H Dicarbamoylation | Oxamic acids, (NH₄)₂S₂O₈ | Primary, secondary, or tertiary amides | acs.org |
| Oxidation | Peroxomonosulfate ion in acidic solution | N-oxide | |
| Condensation | Aromatic aldehydes, cyclic β-diketones | Fused ring systems with aryl substituents | researchgate.net |
Stereochemical Control in this compound Synthesis
Achieving stereochemical control in the synthesis of chiral phenanthroline derivatives is essential for applications in asymmetric catalysis and medicinal chemistry.
While specific studies on the stereochemical control in the synthesis of this compound are not extensively detailed in the provided search results, general principles of stereoselective synthesis can be applied. For instance, the synthesis of trans-6-methyl-7a,8,9,10,11,11a-hexahydro-7H-pyrrolo[3,2,1-gh]-4,7-phenanthroline highlights the formation of a specific stereoisomer. acs.org
In the synthesis of new 1,10-phenanthroline derivatives, the formation of a trans product was confirmed by the coupling constant in the 1H NMR spectrum, indicating some level of stereocontrol in the reaction. nih.gov The use of chiral catalysts or auxiliaries in cyclization and condensation reactions is a common strategy to induce stereoselectivity. Furthermore, the synthesis of tartratostannates with complex 1,10-phenanthroline cations demonstrates the formation of specific stereochemical structures in the solid state. researchgate.net
The development of stereoselective synthetic routes to this compound and its derivatives remains an important area of research, with potential applications in areas requiring chiral ligands and molecules.
Ligand Design Principles and Coordination Modes of this compound
This compound is a heterocyclic aromatic ligand that, unlike its well-studied isomer 1,10-phenanthroline, does not possess inherent chelating properties. The nitrogen atoms in 1,7-phenanthroline are positioned in a way that prevents the formation of a stable five-membered ring with a metal ion. However, this structural feature opens up other coordination possibilities. The primary coordination mode observed for 1,7-phenanthroline and its derivatives is as a monodentate ligand, typically coordinating through the N7 nitrogen atom. unifr.ch This is due to the steric hindrance imposed by the adjacent benzene (B151609) ring on the N1 nitrogen atom. unifr.ch
The introduction of a methyl group at the 8-position, creating this compound, further influences its coordination behavior. This methyl group introduces steric bulk in proximity to the N7 nitrogen, which can affect the geometry of the resulting metal complexes and the stability of the metal-ligand bond. While the electronic effect of the methyl group is generally considered to be weakly electron-donating, its steric impact is often the more dominant factor in dictating the coordination chemistry.
Despite its inability to chelate, 1,7-phenanthroline can act as a bridging ligand, connecting two metal centers. This bridging can occur with an acute angle, a characteristic that has been noted in its coordination with silver(I) ions. unifr.ch The specific design of this compound, with its single coordination site and adjacent methyl group, makes it a candidate for constructing specific supramolecular architectures where controlled, non-chelating coordination is desired.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of this compound itself can be achieved through a modified Skraup reaction using 5-aminoquinaldine and glycerol, though this method is characterized by low yields under harsh conditions.
The synthesis of transition metal complexes with phenanthroline-type ligands is well-established, and these methods are adaptable for this compound.
Copper (Cu(I/II)) : Copper(I) complexes with phenanthroline ligands are often synthesized by reacting a copper(I) source, such as [Cu(CH₃CN)₄]PF₆, with the desired ligand. osti.govacs.org For copper(II), a common starting material is a copper(II) salt like Cu(NO₃)₂. mdpi.commdpi.com The synthesis typically involves mixing the metal salt and the ligand in a suitable solvent.
Iron (Fe(II/III)) : Iron(III) complexes with phenanthroline-based ligands have been synthesized by combining the ligand with FeCl₃ in a 1:1 molar ratio in the presence of aqueous hydrochloric acid. nih.gov This method can lead to the formation of complex ions like [ligandH]⁺[FeCl₄]⁻. nih.govscirp.org
Ruthenium (Ru(II)) : Ruthenium(II) polypyridyl complexes are commonly prepared by reacting a ruthenium precursor, such as RuCl₃·3H₂O or a pre-synthesized complex like cis-[Ru(bpy)₂Cl₂], with the phenanthroline ligand in a high-boiling solvent like ethylene (B1197577) glycol. nih.govrsc.orgcore.ac.uk Purification is often achieved through column chromatography. nih.govcore.ac.uk
Silver (Ag(I)) : Silver(I) complexes with 1,7-phenanthroline have been synthesized by reacting AgNO₃ or other silver salts (AgX where X = ClO₄⁻, CF₃SO₃⁻, BF₄⁻, SbF₆⁻) with the ligand in solvents like methanol/acetone or ethanol. unifr.chnih.gov The stoichiometry of the reactants can influence the final product. unifr.ch
Palladium (Pd(II)) : Palladium(II) complexes with phenanthroline ligands can be synthesized from precursors like Pd(phen)Cl₂. nih.gov Reactions with silver salts can be used to replace chloride ligands with other groups. nih.gov
Rhenium (Re(I)) : Rhenium(I) tricarbonyl complexes are typically synthesized by reacting Re(CO)₅Cl with the phenanthroline ligand in a solvent like toluene. rsc.org Another common precursor is fac-[NEt₄]₂[Re(CO)₃(Br)₃]. nih.gov
Cadmium (Cd(II)) and Zinc (Zn(II)) : Complexes of these metals with substituted phenanthrolines have been synthesized by reacting the corresponding metal acetate with the ligand in a methanol/water mixture. nih.gov
Characterization of these complexes relies on a suite of standard analytical techniques:
Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the coordination of the ligand, with shifts in the proton and carbon signals of the phenanthroline backbone indicating complex formation. nih.gov Infrared (IR) spectroscopy is useful for identifying characteristic vibrations, such as the C=O stretches in rhenium carbonyl complexes. nih.gov UV-Vis spectroscopy reveals electronic transitions, including π→π* transitions of the ligand and metal-to-ligand charge transfer (MLCT) bands. mdpi.com
Mass Spectrometry : This technique is crucial for confirming the mass of the complex and providing evidence for the proposed structure. nih.gov
Elemental Analysis : Confirms the empirical formula of the synthesized complexes. nih.gov
Table 1: Selected Transition Metal Complexes with Phenanthroline Derivatives and their Characterization Data
| Metal | Complex Formula | Synthesis Precursors | Key Characterization Techniques | Reference |
|---|---|---|---|---|
| Cu(II) | [Cu(Gly-Gly)(tmp)]·3.5H₂O | Copper(II) salt, Gly-Gly, tmp | X-ray Diffraction, Spectroscopic methods | nih.gov |
| Fe(III) | [methylphenH][FeCl₄] | FeCl₃, 2,9-dimethyl-1,10-phenanthroline, HCl | IR, UV-Vis, Mass Spectrometry | nih.gov |
| Ru(II) | [Ru(phen')(bb₇)]²⁺ | cis,cis-[RuCl₂(DMSO)₂(phen')], bb₇ ligand | NMR, X-ray Diffraction | rsc.org |
| Ag(I) | [Ag(1,7-phen-N⁷)₂]X | AgX (X = ClO₄, CF₃SO₃, etc.), 1,7-phenanthroline | NMR, IR, Elemental Analysis | unifr.ch |
| Pd(II) | [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | Pd(phen)Cl₂, Ag(O₃SCF₃) | X-ray Diffraction, Spectroscopic methods | nih.gov |
| Re(I) | Re(N-N)(CO)₃(py-3-mal) | Re(CO)₅Cl, N-N ligand | X-ray Diffraction, NMR, IR | nih.gov |
| Cd(II) | [Cd(S₂O₈)(TMPhen)₂] | Cd(OAc)₂, TMPhen, K₂S₂O₈ | X-ray Diffraction | nih.gov |
| Zn(II) | [Zn(S₂O₈)(TMPhen)₂] | Zn(OAc)₂, TMPhen, K₂S₂O₈ | X-ray Diffraction | nih.gov |
Note: tmp = 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280); phen' = substituted 1,10-phenanthroline; bb₇ = bis[4(4′-methyl-2,2′-bipyridyl)]-1,7-heptane; TMPhen = 3,4,7,8-tetramethyl-1,10-phenanthroline.
The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the organic ligand in a suitable solvent. researchgate.net These complexes are frequently characterized by techniques such as FT-IR, ¹H-NMR, mass spectrometry, and thermal analysis. researchgate.net For phenanthroline-type ligands, they can coordinate to lanthanide ions, often in conjunction with other ligands like β-diketones or carboxylates. nih.govresearchgate.net The synthesis typically involves mixing the lanthanide salt, the phenanthroline derivative, and the co-ligand. The resulting complexes can exhibit high coordination numbers, which are characteristic of lanthanide chemistry. While specific examples with this compound are not prevalent in the searched literature, the general synthetic strategies for other substituted phenanthrolines with lanthanides are applicable. nih.govresearchgate.net Information on actinide complexes with this compound is scarce in the provided search results.
Electronic Structure and Bonding in this compound Metal Complexes
The electronic structure of metal complexes containing phenanthroline ligands is dominated by interactions between the metal d-orbitals and the π-system of the ligand. In complexes with metals like Ru(II) or Re(I), prominent metal-to-ligand charge-transfer (MLCT) transitions are observed in the UV-Vis absorption spectra. mdpi.comnih.gov These transitions involve the excitation of an electron from a metal-based d-orbital to a π* orbital of the phenanthroline ligand.
The introduction of substituents on the phenanthroline ring, such as the methyl group in this compound, can "tune" the electronic properties of the complex. nih.gov A methyl group is weakly electron-donating, which can slightly raise the energy of the ligand's π* orbitals. This, in turn, can affect the energy of the MLCT transition and the resulting photophysical properties, such as emission wavelength and lifetime. For instance, in a series of rhenium(I) polypyridine complexes, the emission wavelengths were found to range from 514 to 654 nm, with the luminescence assigned to a ³MLCT excited state. nih.gov
In copper(I) complexes, the electronic structure is crucial for understanding their photophysical dynamics. Upon photoexcitation, a ¹MLCT state is formed, which then undergoes intersystem crossing to a ³MLCT state. osti.gov The geometry of the complex plays a significant role here, with a flattening distortion from the ground-state tetrahedral geometry occurring in the excited state. osti.gov The steric bulk introduced by substituents, such as the methyl group in this compound, can influence this distortion and the accessibility of the metal center, thereby affecting the excited-state lifetime. osti.gov
For complexes of d¹⁰ ions like Zn(II) and Cd(II), the electronic transitions are typically ligand-based (π→π*). nih.gov The bonding in these cases is primarily electrostatic and coordinate covalent, with the ligand donating a lone pair of electrons to the empty orbitals of the metal ion.
Supramolecular Architectures and Self-Assembly Involving this compound Complexes
The non-chelating nature of 1,7-phenanthroline and its derivatives makes them interesting building blocks for supramolecular chemistry and crystal engineering. Metal complexes containing these ligands can self-assemble into higher-order structures through various non-covalent interactions.
One of the key drivers for self-assembly is hydrogen bonding. In the crystal structures of metal-phenanthroline complexes, water molecules and counter-anions often play a crucial role in linking the complex units, forming extended 2D layers or even 3D cavities. rsc.orgresearchgate.net These interactions can be of the O-H···O and C-H···O types. rsc.org
Furthermore, anion-π and C-H···π interactions can provide additional stabilization to the crystal lattice. rsc.org The specific geometry of the metal complex, influenced by the coordination of the this compound ligand, will dictate the possible intermolecular interactions and, consequently, the final supramolecular structure. For example, the interplay of hydrogen bonding and π-π stacking can lead to the formation of distinct 3D arrangements. nih.gov In some cases, polymeric one-dimensional chains can be formed through bridging ligands or anions, which are then held together by π-π interactions to generate two-dimensional networks. uchile.cl The unique steric and electronic profile of this compound offers a tool for directing this self-assembly process to create novel materials with specific structural topologies.
Sophisticated Spectroscopic and Structural Elucidation of 8 Methyl 1,7 Phenanthroline and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the electronic environment and conformational details of molecules in solution. For 8-Methyl-1,7-phenanthroline, ¹H and ¹³C NMR would provide precise information on the chemical shifts and coupling constants of the protons and carbons, respectively.
In ¹H NMR, the aromatic protons would exhibit distinct signals in the downfield region (typically 7.0-9.5 ppm), with their specific chemical shifts influenced by the nitrogen atoms and the methyl group. The methyl protons would appear as a singlet in the upfield region (around 2.5-3.0 ppm). The coupling patterns (doublets, triplets, etc.) between adjacent protons would allow for the unambiguous assignment of each proton on the phenanthroline backbone.
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and torsion angles for this compound, as well as reveal how the molecules pack in the crystal lattice through intermolecular interactions like π-π stacking.
Detailed crystallographic data for this compound or its complexes have not been reported in the available literature. However, studies on similar phenanthroline-metal complexes demonstrate the power of this technique to reveal intricate structural details. nih.govresearchgate.netijirset.com For example, analysis of related structures shows how methyl substituents on the phenanthroline ring can influence the coordination environment and solid-state packing. nih.gov
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Bonding Environment Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are highly sensitive to changes in chemical bonding and symmetry.
The IR spectrum of this compound is expected to show characteristic bands corresponding to:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations of the aromatic rings and the imine groups occur in the 1400-1650 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending modes for the aromatic and methyl C-H bonds are found in the 600-1400 cm⁻¹ region.
The gas-phase IR spectrum for the parent 1,7-phenanthroline (B34526) has been documented by NIST, providing reference points for the main aromatic vibrations. nist.gov Upon coordination to a metal ion, shifts in the C=C and C=N stretching frequencies are anticipated, indicating a change in the electron distribution within the aromatic system. rsc.org New bands at lower frequencies (typically below 600 cm⁻¹) corresponding to metal-nitrogen (M-N) stretching vibrations would also appear, confirming complexation. rsc.orgscirp.org
While a specific experimental IR or Raman spectrum for this compound is not available, the table below lists the expected regions for its key vibrational modes based on data from related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=N Stretch | 1650-1550 |
| C=C Aromatic Stretch | 1600-1400 |
| Metal-Nitrogen (M-N) Stretch (in complexes) | <600 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Characterization
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission, is used to study the electronic transitions within a molecule and characterize its photophysical properties.
The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to display intense absorption bands in the UV region (200-400 nm). These bands arise from π→π* electronic transitions within the conjugated aromatic system of the phenanthroline core. scirp.org
Upon complexation with a transition metal, new absorption bands may appear at longer wavelengths. These are often due to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The energy and intensity of these MLCT bands provide insight into the electronic communication between the metal and the ligand.
Many phenanthroline ligands and their complexes are also luminescent. researchgate.net Fluorescence spectroscopy measures the light emitted as the molecule returns from an excited electronic state to the ground state. The emission spectrum, quantum yield, and excited-state lifetime are key parameters that characterize the emissive properties of this compound and its complexes, which are important for applications in sensing and optoelectronics. researchgate.netnih.gov Specific experimental photophysical data for this compound are not present in the surveyed literature.
Mass Spectrometry (HRMS, ESI-MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of a compound's chemical formula.
For this compound (C₁₃H₁₀N₂), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 194.0844 g/mol . HRMS analysis would be used to confirm this value to within a few parts per million.
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing metal complexes. rsc.org In ESI-MS, a solution of the complex is sprayed into the mass spectrometer, generating ions of the intact complex, such as [M(L)n]²⁺ (where L is this compound). The resulting mass spectrum confirms the stoichiometry of the complex and can reveal information about its stability and fragmentation pathways in the gas phase. While mass spectrometry data for the parent 1,7-phenanthroline is available, nih.gov specific experimental HRMS or ESI-MS data for this compound and its complexes is not documented in the provided sources.
| Compound / Complex Ion | Formula | Calculated Monoisotopic Mass (Da) |
| This compound [M] | C₁₃H₁₀N₂ | 194.08 |
| Protonated molecule [M+H]⁺ | C₁₃H₁₁N₂⁺ | 195.09 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or certain transition metal ions. It is highly specific and provides information about the electronic structure and environment of the paramagnetic center.
If this compound were to form a radical cation or anion (e.g., through electrochemical oxidation or reduction), EPR spectroscopy would be the primary tool for its characterization. The resulting EPR spectrum would be characterized by its g-value and hyperfine coupling constants. The hyperfine structure arises from the interaction of the unpaired electron's spin with the magnetic nuclei (¹H and ¹⁴N) in the molecule, providing a detailed map of the spin density distribution across the radical species.
Similarly, if this compound is used as a ligand to form a complex with a paramagnetic metal ion (like Cu(II) or V(IV)), EPR can probe the coordination environment of the metal. There are currently no published EPR studies specifically involving radical species or paramagnetic complexes of this compound in the reviewed literature. researchgate.netresearchgate.netichtj.waw.pl
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Property Determination
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, determining the potentials at which it can be oxidized or reduced. This information is crucial for understanding its electronic structure and its suitability for applications in catalysis, sensing, or electronic devices.
A cyclic voltammogram of this compound would reveal the potentials of its reduction (electron gain) and oxidation (electron loss) processes. These potentials are related to the energies of its Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO), respectively. The reversibility of the redox events provides information on the stability of the resulting radical ions.
When coordinated to a redox-active metal center, the electrochemical behavior becomes more complex. The CV of a metal complex of this compound would show redox processes associated with both the metal center (e.g., M²⁺/M³⁺) and the ligand. Shifts in these potentials compared to the free ligand and the simple metal salt can provide insights into the electronic influence of the ligand on the metal center. researchgate.netnih.govutexas.edu No specific experimental electrochemical data for this compound is available in the searched literature.
Computational and Theoretical Chemistry of 8 Methyl 1,7 Phenanthroline Systems
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Prediction
Density Functional Theory (DFT) stands as a cornerstone in the computational study of phenanthroline derivatives, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic structure, chemical reactivity, and to predict spectroscopic outcomes for these molecules.
DFT calculations are employed to determine optimized molecular geometries, electronic ground states, and the distribution of electron density. For instance, studies on phenanthroline-based metal complexes have utilized DFT to understand their geometric, electronic, thermodynamic, and vibrational properties. semanticscholar.org The choice of functional, such as PBE1PBE, has been shown to be effective in obtaining geometries that correlate well with experimental data. semanticscholar.org
In the realm of reactivity, DFT provides insights into chemical reactivity indices, dipole moments, and electrostatic potential maps, which are crucial for understanding how a molecule will interact with other species. semanticscholar.org Furthermore, DFT has been applied to study the electronic structure of a series of phenanthrene (B1679779) and phenanthroline derivatives to evaluate their potential in applications like organic solar cells. nih.gov These studies often involve analyzing how modifications to the molecular structure, such as the introduction of different functional groups, influence the electronic properties. nih.gov
Spectroscopic predictions are another key application of DFT. Theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of intramolecular vibrational modes. semanticscholar.org Solvation models can also be incorporated to study how the surrounding environment affects these properties. semanticscholar.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for investigating the properties of electronically excited states. arxiv.org It is a widely used method for predicting absorption and emission spectra, as well as for understanding the photophysical behavior of molecules like 8-Methyl-1,7-phenanthroline. nccr-must.ch
TD-DFT calculations can provide detailed information about electronic transitions, including their energies and oscillator strengths, which are crucial for interpreting UV-Vis absorption spectra. The method has been successfully used to study the excited states of various organic and inorganic compounds, helping to elucidate their optical properties. For complex systems, such as metal-phenanthroline complexes, TD-DFT is instrumental in characterizing the nature of excited states, for example, by identifying them as metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) states.
The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional. For instance, in some systems, it has been noted that TD-DFT with local functionals may not yield accurate results, and the inclusion of some Hartree-Fock character, as in hybrid functionals like B3LYP, often provides better agreement with experimental data. Furthermore, TD-DFT can be used to analyze the nature of electronic transitions through tools like Natural Transition Orbital (NTO) analysis, which gives a clearer picture of the electron-hole pair involved in an excitation.
Molecular Dynamics Simulations and Computational Modeling of Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. While specific MD studies on this compound were not prominent in the search results, the methodology has been applied to related phenanthroline systems, demonstrating its utility.
For example, microsecond-timescale MD simulations have been performed on complexes of Pt(II)-phenanthroline bound to amyloid-β peptide. These simulations, which can be carried out using force fields like AMBER, provide details on the structural dynamics of the complex, including root mean square deviation and radius of gyration to judge equilibration. Such studies can also reveal how the binding of the phenanthroline complex affects the biomolecule's structure, such as disruptions in hydrogen bonding and enhancements in salt bridges.
Computational modeling of intermolecular interactions is also crucial for understanding how phenanthroline derivatives interact with their environment. These interactions can be studied using various computational methods, from semi-empirical to high-level ab initio calculations. For instance, the intercalation of phenanthroline and its methylated derivatives into DNA has been a subject of theoretical studies, which analyze the energetics and structural aspects of these interactions. These studies often employ methods to calculate the interaction energy between the ligand and the DNA base pairs.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, SOMO)
Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for understanding chemical reactivity and electronic properties, focusing on the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and for radical species, the Singly Occupied Molecular Orbital (SOMO). The energies and spatial distributions of these orbitals are critical in determining a molecule's nucleophilic and electrophilic nature.
The HOMO is associated with the ability to donate electrons, thus relating to a molecule's nucleophilicity or basicity. Conversely, the LUMO is related to the ability to accept electrons, indicating its electrophilicity or Lewis acidity. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
For phenanthroline derivatives, FMO analysis is often performed using DFT calculations to understand their electronic characteristics. nih.gov For example, in studies of phenanthroline-based structures for organic solar cells, the distribution of the HOMO and LUMO is analyzed. nih.gov It has been observed that in some designs, the HOMO is predominantly located on one part of the molecule (the donor), while the LUMO is localized on another (the acceptor), which is a desirable feature for certain applications. nih.gov In radical species, the SOMO plays a crucial role in both oxidation and reduction processes, as it can either lose or gain an electron.
Below is an illustrative data table for the HOMO, LUMO, and energy gaps of phenanthroline and a related derivative as found in computational studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Δε) (eV) |
| Phenanthroline | -6.26 | 1.43 | 4.83 |
| Illustrative Derivative | - | - | Narrower than parent |
| Data for phenanthroline is computationally derived. nih.gov The illustrative derivative entry indicates the general trend observed when strong electron-withdrawing groups are added, leading to a narrowing of the energy gap. |
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful computational tools for identifying and characterizing chemical bonds and weak intermolecular interactions. QTAIM analyzes the topology of the electron density to define atoms within a molecule and to characterize the nature of the interactions between them.
QTAIM analysis involves locating critical points in the electron density, such as bond critical points (BCPs), which indicate the presence of a chemical bond or interaction. The properties of the electron density at these BCPs, such as its value and its Laplacian, can be used to classify the interaction as either a shared-shell (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. This methodology has been applied to study the interactions of methylated 1,10-phenanthroline (B135089) derivatives with DNA, confirming the existence of hydrogen bonds and CH/π interactions.
NCI analysis is a complementary method that visualizes non-covalent interactions based on the electron density and its derivatives. It generates isosurfaces that highlight regions of weak interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion. The color-coding of these isosurfaces provides qualitative information about the strength of the interaction. NCI analysis has been used in conjunction with QTAIM to study the non-covalent interactions in systems containing phenanthroline derivatives.
The following table provides examples of interaction energies for different types of non-covalent interactions involving phenanthroline systems, as determined by computational methods.
| Interacting System | Interaction Type | Binding Energy (kcal/mol) |
| Phenanthroline Homodimer | π-stacking | -5.9 |
| Phenanthroline-Pterostilbene Heterodimer | Hydrogen Bonding (OH···N) | -10.9 |
| Phenanthroline-Pterostilbene Heterodimer | CH-π | -4.9 |
| These values are for a cocrystal system involving 1,10-phenanthroline and pterostilbene (B91288) and were determined computationally. |
Advanced Applications of 8 Methyl 1,7 Phenanthroline and Its Metal Complexes in Chemical Science and Technology
Catalysis and Reaction Mechanisms
The rigid, planar structure and strong coordinating ability of the phenanthroline framework make it a cornerstone in the design of catalysts. The introduction of a methyl group at the 8-position of the 1,7-phenanthroline (B34526) scaffold can significantly influence the steric and electronic environment of the metal center in its complexes, thereby tuning their catalytic activity and selectivity.
Homogeneous and Heterogeneous Catalysis Mediated by 8-Methyl-1,7-phenanthroline Complexes
Phenanthroline and its derivatives are widely employed as chelating ligands in both homogeneous and heterogeneous catalysis due to their strong affinity for a vast range of transition metals. nbinno.com Metal complexes incorporating phenanthroline ligands have demonstrated efficacy in a variety of organic transformations. While specific studies on this compound are limited, the behavior of related methylated phenanthroline complexes provides valuable insights into its potential catalytic applications.
For instance, iron complexes bearing phenanthroline-imine ligands have been successfully utilized in the hydrosilylation of alkenes and conjugated dienes, exhibiting high yields and excellent anti-Markovnikov selectivity. nih.govrsc.org The steric bulk introduced by substituents on the phenanthroline ring plays a crucial role in directing the stereochemical outcome of the reaction. nih.gov It is plausible that this compound complexes could exhibit similar or enhanced catalytic performance in such reactions.
In the realm of heterogeneous catalysis, the immobilization of phenanthroline-based metal complexes onto solid supports offers advantages such as catalyst recyclability and ease of product separation. acs.org The development of catalysts where phenanthroline-metal complexes are anchored to materials like metal-organic frameworks (MOFs) represents a promising avenue for creating robust and efficient heterogeneous catalytic systems. acs.org
| Catalytic System | Reaction Type | Key Findings | Potential Role of this compound |
| Iron-phenanthroline imine complexes | Alkene and diene hydrosilylation | High yields and anti-Markovnikov selectivity. nih.govrsc.org | The methyl group could enhance selectivity through steric effects. |
| Rhodium-phenanthroline complexes | Benzene (B151609) hydrogenation | The phenanthroline ligand acts as a poison, allowing for the study of active sites. acs.org | Could be used to probe reaction mechanisms and active site densities. |
| MOF-supported metal complexes | Various organic transformations | Enhanced stability and recyclability of the catalyst. acs.org | Complexes of this compound could be immobilized for heterogeneous applications. |
Asymmetric Catalysis with Chiral this compound Derivatives
The development of chiral ligands is paramount in the field of asymmetric catalysis for the synthesis of enantiomerically pure compounds. Chiral derivatives of 1,10-phenanthroline (B135089) have been established as "privileged" ligands, demonstrating remarkable success in a wide array of metal-catalyzed asymmetric reactions, including reductions, alkylations, and cyclopropanations. nih.govresearchgate.net
The strategic introduction of chiral auxiliaries onto the this compound backbone could lead to a new class of effective ligands for asymmetric catalysis. The inherent chirality of the ligand, combined with the steric influence of the methyl group, could create a well-defined chiral pocket around the metal center, enabling high levels of enantiocontrol. For example, chiral phenanthroline ligands have been designed to provide N,N,O-tridentate coordination, which has been successfully applied in various metal-catalyzed asymmetric syntheses. nih.gov
| Chiral Ligand Design Strategy | Target Asymmetric Reaction | Expected Benefit of this compound Moiety |
| Introduction of a chiral substituent near the coordination site | Asymmetric C-H activation | Enhanced enantioselectivity through steric hindrance. |
| Fusion of a chiral ring system to the phenanthroline backbone | Enantioselective hydrosilylation | Creation of a rigid and well-defined chiral environment. |
| Attachment of a chiral coordinating arm | Asymmetric conjugate additions | Fine-tuning of the electronic and steric properties of the catalyst. |
Investigations into Reaction Kinetics and Catalytic Cycles
Understanding the kinetics and mechanisms of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. Studies involving phenanthroline ligands have provided valuable insights into catalytic cycles. For instance, in the oxidation of phenols catalyzed by a Cr(VI)-phenanthroline complex, the reaction was found to be first order with respect to the substrate, catalyst, and oxidant, suggesting the formation of a Cr(VI)-phen complex as the reactive electrophile. researchgate.net
Kinetic studies using phenanthroline as a catalyst poison have also been employed to determine the number of active sites in nanoparticle and cluster catalysts for reactions like benzene hydrogenation. acs.org The strong binding of phenanthroline to the metal surface allows for a quantitative assessment of the catalytically active centers. Similar kinetic investigations with this compound could elucidate the mechanisms of reactions catalyzed by its metal complexes and provide a deeper understanding of the role of the ligand in the catalytic cycle. Mechanistic studies on iron-catalyzed hydrosilylation with phenanthroline-imine ligands suggest the involvement of an Fe(0)-Fe(II) redox cycle. nih.govrsc.org
Luminescent Materials and Optoelectronic Devices
The extended π-conjugated system and nitrogen-containing heterocyclic nature of phenanthrolines endow them with interesting photophysical properties, making them attractive building blocks for luminescent materials and components in optoelectronic devices. The substitution pattern on the phenanthroline core can significantly modulate these properties.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
Phenanthroline derivatives have been extensively investigated for their applications in organic light-emitting diodes (OLEDs). They can function as electron-transporting materials, hole-blocking materials, or as ligands in emissive metal complexes. For example, soluble pyrrolo[1,2-a] nbinno.comnih.govphenanthroline derivatives have been identified as promising candidates for use in OLEDs. researchgate.net
The ability of phenanthroline to chelate metal ions also makes it a useful scaffold for the design of fluorescent probes for metal ion detection. The binding of a specific metal ion can lead to a change in the fluorescence properties of the phenanthroline-based sensor, allowing for sensitive and selective detection.
| Application | Role of Phenanthroline Derivative | Example Compound/Complex | Potential of this compound |
| OLEDs | Ligand in phosphorescent emitters | Iridium(III) complexes with 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) sigmaaldrich.com | Could be used to synthesize new phosphorescent emitters with tailored properties. |
| OLEDs | Host or electron-transport material | Pyrrolo[1,2-a] nbinno.comnih.govphenanthroline derivatives researchgate.net | May serve as a building block for novel host or transport materials. |
| Fluorescent Probes | Metal ion sensing | - | The specific binding affinity and fluorescence response could be tuned for selective metal ion detection. |
Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications
In the field of solar energy conversion, dye-sensitized solar cells (DSSCs) have emerged as a promising low-cost photovoltaic technology. The sensitizer (B1316253), or dye, is a critical component that absorbs light and initiates the process of electron injection into a semiconductor material. Ruthenium(II) complexes bearing polypyridyl ligands, including phenanthroline derivatives, have been widely used as efficient sensitizers in DSSCs.
A study on the effects of methyl-substituted 1,10-phenanthrolines in Ruthenium(II) dye-sensitizers revealed that the presence and position of methyl groups can modify the electronic distribution and excited-state properties of the complex, ultimately affecting the performance of the solar cell. researchgate.net For instance, the introduction of methyl groups at the 3 and 8 positions of 1,10-phenanthroline resulted in a blue shift of the absorption and emission spectra. researchgate.net This highlights the potential of using substituted phenanthrolines like this compound to fine-tune the photophysical and electrochemical properties of sensitizer dyes for improved DSSC efficiency.
| DSSC Component | Function of Phenanthroline Derivative | Key Performance Metric Influenced | Relevance of this compound |
| Sensitizer Dye (e.g., Ru(II) complex) | Ancillary ligand | Light absorption spectrum, excited-state lifetime, electron injection efficiency. researchgate.net | The methyl group could be used to optimize the dye's properties for enhanced light harvesting and charge separation. |
| Redox Electrolyte | Redox mediator | Redox potential, regeneration of the oxidized dye. nih.gov | Could potentially be used in alternative redox shuttles. |
Advanced Applications of this compound: A Review of Current Scientific Literature
Following a comprehensive review of scientific databases and scholarly articles, it has been determined that there is a significant lack of published research on the specific applications of the chemical compound This compound within the advanced fields outlined in the requested article structure.
The areas of focus, including its use and the use of its metal complexes in chromophores, non-linear optical materials, chemical sensing, and the development of Metal-Organic Frameworks (MOFs) and coordination polymers, appear to be unexplored or at least not documented in accessible scientific literature for this particular isomer.
Extensive searches have been conducted for data pertaining to:
Metal-Organic Frameworks (MOFs) and Coordination Polymers:No publications were identified that describe the incorporation of the this compound ligand into the structure of MOFs or coordination polymers.
Due to the absence of specific and scientifically validated information for "this compound" in these advanced application areas, it is not possible to generate a thorough, informative, and accurate article that adheres to the provided outline. The scientific community has largely focused on the more symmetric and widely available 1,10-phenanthroline scaffold and its derivatives for these purposes.
Therefore, the requested article cannot be produced at this time. Further experimental research would be required to determine the properties and potential applications of this compound in these fields.
Biological Chemistry and Molecular Interactions of 8 Methyl 1,7 Phenanthroline Derivatives Mechanistic Focus
Investigations of Molecular Interactions with Nucleic Acids (DNA, RNA) and Proteins in vitro
Phenanthroline derivatives are well-known for their ability to interact with nucleic acids, primarily DNA. The planar structure of the phenanthroline ring system allows for intercalation between the base pairs of the DNA double helix. This mode of binding involves the insertion of the flat aromatic rings between the DNA base pairs, leading to a distortion of the DNA structure, which can interfere with replication and transcription processes. The binding affinity and the specific mode of interaction (intercalation versus groove binding) can be influenced by the nature and position of substituents on the phenanthroline core.
For 8-methyl-1,7-phenanthroline, the presence of the methyl group at the 8-position could sterically influence its intercalative binding. Depending on the specific geometry of the intercalation pocket, the methyl group could either enhance binding through hydrophobic interactions or hinder it due to steric clash. Studies on other methylated phenanthroline derivatives have shown that methylation can indeed modulate DNA binding affinity. For instance, platinum(II) complexes of methylated 1,10-phenanthrolines have been shown to intercalate into DNA, with the position of the methyl group affecting the cytotoxicity of the complex.
Beyond intercalation, phenanthroline derivatives can also bind to the minor groove of DNA. The specific isomerism of 1,7-phenanthroline (B34526), with the nitrogen atoms at positions 1 and 7, will dictate the geometry of its coordination to metal ions and subsequently the shape of the resulting complex, which in turn affects its preferred DNA binding mode.
Interactions with RNA are less studied but are also possible, particularly for single-stranded regions or complex tertiary structures where the phenanthroline moiety could intercalate or bind to grooves.
The interaction of this compound derivatives with proteins is also a crucial aspect of their biological activity. Phenanthroline-based compounds can bind to proteins through various non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. The methyl group on the 8-position of the phenanthroline ring would likely contribute to hydrophobic interactions with nonpolar pockets on a protein's surface. Metal complexes of phenanthroline derivatives have been shown to interact with serum albumin, which can affect their transport and bioavailability in biological systems.
Molecular Interactions of Phenanthroline Derivatives
| Biomolecule | Primary Mode of Interaction | Potential Influence of 8-Methyl Group | References |
|---|---|---|---|
| DNA | Intercalation, Minor Groove Binding | Steric effects on intercalation, enhanced hydrophobic interactions | |
| RNA | Intercalation (potential), Groove Binding (potential) | Similar to DNA, dependent on RNA structure | - |
| Proteins | Hydrophobic interactions, Hydrogen bonding | Enhanced hydrophobic binding to nonpolar pockets |
Enzymatic Inhibition and Activation Mechanisms in vitro (e.g., Metallopeptidases, Cholinesterases)
A significant aspect of the biological activity of phenanthroline derivatives is their ability to inhibit enzymes, particularly metalloenzymes. 1,10-phenanthroline (B135089) is a well-established inhibitor of metallopeptidases, enzymes that utilize a metal ion (often zinc) in their active site for catalysis. The inhibitory mechanism involves the chelation of the catalytic metal ion by the two nitrogen atoms of the phenanthroline, rendering the enzyme inactive. It is highly probable that this compound also functions as a metallopeptidase inhibitor through a similar chelation mechanism. The methyl group at the 8-position is unlikely to significantly interfere with the chelation of the metal ion by the nitrogen atoms at positions 1 and 7.
The inhibition of cholinesterases, enzymes crucial for nerve function, by phenanthroline derivatives has also been reported. The mechanism of inhibition is likely to involve the binding of the phenanthroline derivative to the active site of the enzyme, possibly through a combination of hydrophobic and electrostatic interactions, thereby blocking the access of the substrate, acetylcholine.
While inhibition is more common, activation of certain enzymes by phenanthroline derivatives cannot be entirely ruled out, although it is less documented. Such activation could occur through allosteric binding that induces a more active conformation of the enzyme.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For phenanthroline derivatives, SAR studies have revealed several key features that determine their efficacy. The position of the nitrogen atoms within the phenanthroline scaffold is a critical determinant of their biological properties. The different isomeric forms (e.g., 1,10-, 1,7-, 4,7-phenanthroline) exhibit distinct biological activities, which is attributed to their different coordination geometries with metal ions and their ability to interact with biological targets.
Substituents on the phenanthroline ring also play a significant role in modulating biological activity. Methyl groups, as in this compound, can influence activity through several mechanisms:
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and accumulate within cells, potentially leading to increased biological activity.
Steric Effects: As mentioned earlier, the steric bulk of the methyl group can influence how the molecule interacts with the binding sites of its biological targets. This can either enhance or diminish activity depending on the specific context.
Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electronic properties of the phenanthroline ring system. This, in turn, can affect its coordination properties with metal ions and its non-covalent interactions with biomolecules.
Studies on various methyl-substituted 1,10-phenanthroline complexes have shown that the number and position of methyl groups can significantly impact their cytotoxic and antimicrobial activities. For example, the cytotoxicity of platinum(II) complexes of methylated 1,10-phenanthrolines varies significantly with the methylation pattern.
Structure-Activity Relationship of Phenanthroline Derivatives
| Structural Feature | Influence on Biological Activity | Example | References |
|---|---|---|---|
| Position of Nitrogen Atoms | Affects coordination geometry and target binding | Comparison of 1,10- vs 1,7-phenanthroline isomers | - |
| Methyl Substitution | Increases lipophilicity, introduces steric effects, alters electronic properties | Enhanced cytotoxicity of some methylated phenanthroline complexes |
Mechanistic Studies of Antimicrobial and Antiparasitic Activities (e.g., DNA cleavage, oxidative damage, antiplasmodial action)
Phenanthroline derivatives, particularly in the form of their metal complexes, exhibit a broad spectrum of antimicrobial and antiparasitic activities. A key mechanism underlying these activities is the ability to induce DNA cleavage. Copper complexes of phenanthroline are particularly well-studied in this regard. The mechanism involves the reduction of Cu(II) to Cu(I), which then activates molecular oxygen to generate reactive oxygen species (ROS), such as hydroxyl radicals. These highly reactive species can then attack the deoxyribose sugar or the nucleobases of DNA, leading to strand scission and ultimately cell death. The this compound, when complexed with copper, is expected to exhibit similar DNA cleavage activity through an oxidative damage mechanism.
The antimicrobial action of phenanthroline derivatives is not solely dependent on DNA cleavage. Other proposed mechanisms include:
Enzyme Inhibition: As discussed in section 7.2, the inhibition of essential metalloenzymes in pathogens can disrupt critical metabolic pathways.
Disruption of Cell Membranes: The lipophilic nature of some phenanthroline derivatives can lead to their accumulation in the cell membrane, disrupting its integrity and function.
Phenanthroline derivatives have also shown promising antiplasmodial activity, making them potential candidates for antimalarial drugs. The exact mechanism of their antiplasmodial action is not fully elucidated but is thought to involve the inhibition of hemozoin formation in the malaria parasite, a pathway also targeted by existing antimalarial drugs like chloroquine. Additionally, their ability to chelate iron may disrupt iron metabolism in the parasite.
Cellular Uptake and Subcellular Localization Studies (Mechanistic without clinical implications)
The ability of a compound to exert its biological effects is contingent upon its entry into the cell and its localization to the appropriate subcellular compartment. The cellular uptake of phenanthroline derivatives is influenced by their physicochemical properties, particularly their lipophilicity. The presence of a methyl group in this compound increases its lipophilicity compared to the parent 1,7-phenanthroline, which is expected to facilitate its passage across the lipid bilayer of the cell membrane via passive diffusion.
Once inside the cell, the subcellular localization of this compound and its derivatives will depend on their specific properties and interactions with intracellular components. Due to their DNA-binding properties, a significant portion of these compounds might accumulate in the nucleus. However, localization to other organelles is also possible. For instance, copper complexes of some phenanthroline derivatives have been found to cause mitochondrial alterations, suggesting their accumulation in this organelle. The interaction with proteins could also lead to their sequestration in various cellular compartments. Understanding the subcellular distribution of these compounds is crucial for elucidating their precise mechanisms of action.
Future Research Directions and Uncharted Avenues in 8 Methyl 1,7 Phenanthroline Chemistry
Rational Design of Next-Generation 8-Methyl-1,7-phenanthroline Derivatives
The future development of this compound chemistry hinges on the ability to strategically modify its core structure. The introduction of various functional groups can fine-tune the ligand's properties for specific applications. nih.govnbinno.comresearchgate.net Drawing inspiration from the extensive synthetic strategies developed for 1,10-phenanthroline (B135089), researchers can adapt these methods to functionalize the this compound backbone. nih.govacs.org
Direct C-H functionalization, a powerful tool in modern organic synthesis, offers a streamlined route to novel derivatives, potentially bypassing lengthy, multi-step sequences that start from pre-functionalized precursors. hw.ac.uk By introducing electron-donating or electron-withdrawing groups, the ligand's electronic properties can be precisely modulated, which is critical for its role in catalysis and as a photosensitizer. nbinno.comresearchgate.net Similarly, installing bulky or chiral substituents can create unique steric environments around a coordinated metal center, influencing selectivity in catalytic reactions. nbinno.com
| Potential Substituent | Target Position(s) | Anticipated Effect | Potential Application |
|---|---|---|---|
| -NH₂, -OH, -OCH₃ | Positions 2, 9 | Increases electron density; provides sites for hydrogen bonding. nih.gov | Enhanced catalytic activity, improved DNA interaction. nih.gov |
| -CF₃, -NO₂ | Positions 4, 5 | Decreases electron density; alters redox potential. | Tuning photophysical properties for sensors and OLEDs. |
| Phenyl, Thienyl | Positions 3, 6 | Extends π-conjugation; modifies steric bulk. nbinno.com | Luminescent materials, advanced catalysts. nbinno.com |
| Chiral auxiliaries | Positions 2, 9 | Creates a chiral coordination environment. | Asymmetric catalysis. |
| Carboxylic acid, Phosphonate | Positions 4, 5 | Improves water solubility; provides anchoring groups for surfaces. rsc.org | Biological applications, functionalized nanomaterials. rsc.org |
Exploration of Novel Coordination Geometries and Metal Centers
The asymmetric nature of this compound is expected to produce coordination complexes with low-symmetry environments. mdpi.com This is highly desirable for applications in luminescence, where asymmetric ligand fields can enhance forbidden f-f transitions in lanthanide complexes, leading to stronger light emission. mdpi.com Future work should explore the coordination of this compound and its derivatives with a wide range of metal ions beyond those commonly studied.
Research into how the methyl group influences the coordination sphere could reveal unexpected geometries. Studies on substituted 1,10-phenanthrolines have shown that even simple methyl groups can disrupt symmetry and lead to unique crystal packing and intermolecular interactions. acs.orgnih.govresearchgate.net For instance, the "antichelate effect" observed in some gold(I) phenanthroline complexes, which results in atypical asymmetric coordination, could be a fruitful area of investigation with the inherently asymmetric this compound ligand. acs.org The exploration of complexes with metals from the p-block, f-block (lanthanides and actinides), and less common transition metals could yield compounds with novel structural motifs and reactivity.
| Metal Center/Family | Potential Coordination Geometry | Research Focus |
|---|---|---|
| Lanthanides (Eu³⁺, Tb³⁺) | Distorted square antiprismatic, tricapped trigonal prismatic | Highly luminescent materials for OLEDs and bio-imaging. mdpi.com |
| Gold(I), Silver(I) | Distorted linear, T-shaped | Photoluminescent materials, potential anticancer agents. acs.org |
| Platinum(II), Palladium(II) | Square planar, distorted square planar | Intercalating agents for DNA/RNA targeting. nih.gov |
| Ruthenium(II), Iridium(III) | Distorted octahedral | Photocatalysts, photosensitizers for solar cells. rsc.orgresearchgate.net |
| Actinides (Am³⁺, Cm³⁺) | High coordination numbers (e.g., 10) | Ligands for selective separation in nuclear waste treatment. rsc.org |
Development of Highly Efficient and Selective Catalytic Systems
Phenanthroline-based ligands are mainstays in catalysis, valued for their ability to form stable and reactive metal complexes. nbinno.comnbinno.com The next wave of research should position this compound as a ligand for developing highly efficient and selective catalysts. The ligand's specific steric and electronic profile can be leveraged to control reaction outcomes in various transformations, including cross-coupling reactions, hydrogenations, and oxidations. chim.it
For example, copper complexes with substituted phenanthroline ligands have shown high efficiency in C-O coupling reactions. chim.it Ruthenium-phenanthroline systems are being explored for photocatalysis, where the ligand substitution pattern strongly affects the complex's emission properties and photocatalytic efficiency. rsc.org By strategically designing derivatives of this compound, it may be possible to create catalysts that offer superior performance in terms of turnover number, turnover frequency, and selectivity (chemo-, regio-, and enantio-selectivity) compared to systems using symmetrical ligands.
Integration into Emerging Smart Materials and Nanotechnology
The unique photophysical and coordination properties of phenanthrolines make them ideal building blocks for advanced functional materials. acs.orgchemicalbook.com Future research should focus on integrating this compound derivatives into smart materials and nanostructures. These could include metal-organic frameworks (MOFs), conjugated polymers, and functionalized nanoparticles. chemicalbook.comresearchgate.net
Such materials could find applications as chemical sensors, where the coordination of a target analyte to a metal-phenanthroline complex triggers a change in fluorescence or color. chemicalbook.com In the realm of electronics, derivatives designed to have specific energy levels for their frontier molecular orbitals could be used as electron-transporting or emissive layers in Organic Light-Emitting Diodes (OLEDs). researchgate.net Furthermore, grafting these ligands onto the surface of nanoparticles can create hybrid materials for targeted drug delivery or imaging. researchgate.net
| Material/Technology | Role of this compound | Potential Application |
|---|---|---|
| Fluorescent Sensors | Forms luminescent complexes that respond to specific analytes. | Detection of metal ions or environmentally relevant anions. chemicalbook.com |
| OLEDs | As a ligand in emissive metal complexes (e.g., Ir(III), Eu(III)). | Components in the emissive layer of display technologies. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Serves as the organic linker connecting metal nodes. | Gas storage, separation, and heterogeneous catalysis. chemicalbook.com |
| Single-Chain Nanoparticles (SCNPs) | Acts as an intramolecular cross-linker via metal coordination. researchgate.net | Nanoreactors, drug delivery systems. researchgate.net |
| Dye-Sensitized Solar Cells (DSSCs) | Component of the sensitizer (B1316253) dye complex. nih.govacs.org | Improving light-harvesting efficiency in solar energy conversion. |
Advanced Computational Prediction and Machine Learning in Design
To accelerate the discovery and optimization of this compound derivatives, future research must increasingly rely on advanced computational methods. springernature.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the geometric structures, electronic properties, and photophysical characteristics of new, yet-to-be-synthesized ligands and their metal complexes. acs.orgresearchgate.netnih.gov Such computational screening can identify promising candidates for specific applications, thereby guiding synthetic efforts and reducing trial-and-error in the lab. researchgate.net
Moreover, the rise of artificial intelligence and machine learning (ML) offers a paradigm shift in ligand design. springernature.comnih.gov ML models can be trained on existing data from the vast family of phenanthroline compounds to learn structure-property relationships. valencelabs.comnih.gov These trained models could then predict the properties of novel this compound derivatives or even generate entirely new molecular structures with desired characteristics, such as high binding affinity to a biological target or optimal energy levels for a photocatalytic cycle. biorxiv.org
Expanding Mechanistic Understanding of Biological Interactions
Metal complexes of phenanthroline are well-known for their interactions with biological macromolecules, particularly DNA. mdpi.com They can bind non-covalently through modes such as intercalation (inserting between base pairs) or groove binding. chim.itmdpi.comnih.gov These interactions are the basis for their potential as anticancer and antibacterial agents. chim.ittandfonline.com
Future research should delve into the specific mechanisms by which this compound and its metal complexes interact with biological targets. The position of the methyl group could significantly influence the mode and strength of DNA binding. nih.govrsc.org For example, computational studies on methylated 1,10-phenanthrolines suggest that methylation patterns modulate the transition between initial groove binding and the cytotoxic intercalation mode. nih.gov Kinetic and thermodynamic studies, coupled with high-resolution structural methods like X-ray crystallography and NMR, could elucidate how the asymmetric nature of this compound affects its binding orientation and selectivity for specific DNA sequences (e.g., AT-rich vs. GC-rich regions) or non-canonical structures like G-quadruplexes. oup.commdpi.comnih.gov Understanding these fundamental interactions is crucial for the rational design of new therapeutic agents with enhanced efficacy and target specificity. oup.comnih.gov
Q & A
Q. What are the established synthetic routes for 8-methyl-1,7-phenanthroline, and how do reaction conditions influence yield and purity?
Synthesis typically involves cyclization of substituted pyridines or palladium-catalyzed cross-coupling reactions. For example, pyrazolo[3,4-b]pyridine derivatives can be synthesized via condensation reactions under inert atmospheres, with yields optimized by controlling temperature (80–120°C) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel . Key parameters to monitor include stoichiometric ratios of precursors and reaction time to minimize byproducts.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with aromatic proton signals typically appearing at δ 8.5–9.5 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical [M+H]⁺ = 209.09 g/mol). Infrared (IR) spectroscopy identifies functional groups, such as C=N stretches near 1600 cm⁻¹. Cross-validation with X-ray crystallography is recommended for unambiguous structural assignment .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates. Waste must be segregated and disposed via certified hazardous waste services. Emergency procedures include rinsing exposed areas with water for 15 minutes and seeking medical attention if ingested .
Advanced Research Questions
Q. How can computational methods validate experimental thermodynamic properties of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict thermodynamic parameters like enthalpy of formation (ΔHf) and Gibbs free energy (ΔG). Compare computed values with experimental data from calorimetry (e.g., heat capacities measured via differential scanning calorimetry). Discrepancies >5% may indicate incomplete purification or solvent interactions .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
Systematic solubility studies should be conducted at fixed temperatures (e.g., 25°C) using UV-Vis spectroscopy or gravimetric analysis. For example, solubility in DMSO (high) vs. hexane (low) can be modeled using Hansen solubility parameters. Contradictions often arise from impurities or metastable polymorphs; replicate experiments and particle size standardization are critical .
Q. How do substituent effects (e.g., methyl groups) influence the chelation efficiency of this compound in metal complexes?
The methyl group at position 8 sterically hinders coordination sites, reducing binding constants (log K) for transition metals like Fe²⁺ or Cu²⁺. Compare with unsubstituted 1,7-phenanthroline using potentiometric titrations. For example, log K for Fe²⁺ may decrease from 6.2 (unsubstituted) to 5.4 (methyl-substituted) due to steric effects .
Q. What statistical approaches are recommended for analyzing dose-response data in biological studies involving this compound derivatives?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Report confidence intervals and apply ANOVA for multi-group comparisons. Outliers should be assessed via Grubbs’ test. For reproducibility, ensure n ≥ 3 replicates and disclose raw data in supplementary materials .
Methodological Guidelines
Q. Data Reporting Standards
- Thermodynamic Properties : Report heat capacity (Cp) in J·mol⁻¹·K⁻¹ ± standard deviation (SD) from triplicate measurements. Example: Cp = 210 ± 5 J·mol⁻¹·K⁻¹ at 298 K .
- Synthetic Yields : Include solvent, catalyst, temperature, and purity (e.g., "Yield: 68% (recrystallized, >99% purity by HPLC)").
- Statistical Significance : Define thresholds (e.g., p < 0.05) and specify tests (e.g., Student’s t-test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
